molecular formula C7H15ClN2O3S B2462703 4-(azetidine-3-sulfonyl)morpholine hydrochloride CAS No. 2225141-77-3

4-(azetidine-3-sulfonyl)morpholine hydrochloride

Cat. No.: B2462703
CAS No.: 2225141-77-3
M. Wt: 242.72
InChI Key: ACWJFMQPCRRWLU-UHFFFAOYSA-N
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Description

4-(Azetidine-3-sulfonyl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with an azetidine-3-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidine-3-sulfonyl)morpholine hydrochloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Another approach includes the use of [2+2] cycloaddition reactions for azetidine synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-3-sulfonyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(azetidine-3-sulfonyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and morpholine derivatives, such as:

Uniqueness

4-(Azetidine-3-sulfonyl)morpholine hydrochloride is unique due to its combination of a morpholine ring and an azetidine-3-sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(azetidin-3-ylsulfonyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWJFMQPCRRWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-77-3
Record name 4-(azetidine-3-sulfonyl)morpholine hydrochloride
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